molecular formula C30H50O B1674157 Friedelin CAS No. 559-74-0

Friedelin

Cat. No. B1674157
CAS RN: 559-74-0
M. Wt: 426.7 g/mol
InChI Key: OFMXGFHWLZPCFL-DQOTWGJISA-N
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Description

Friedelin is a pentacyclic triterpenoid chemical compound found in various plant species such as Azima tetracantha, Orostachys japonica, and Quercus stenophylla . It is also found in the roots of the Cannabis plant . Friedelin is one of the primary fundamental chemicals of the friedelane-type triterpenoid .


Synthesis Analysis

Friedelin (friedelan-3-one) is a pentacyclic triterpene isolated from various plant species from different families as well as mosses and lichen . The fundamental compounds of these friedelane triterpenoids are abundantly found in cork tissues and leaf materials of diverse plant genera such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae .


Molecular Structure Analysis

The molecular weight of friedelin is 426.7 g/mol with a topological surface area of 17.1 Å . It contains one hydrogen bond acceptor, nine defined atom stereocenters, and one covalently bonded unit .


Chemical Reactions Analysis

Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . They possess many pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .


Physical And Chemical Properties Analysis

Friedelin is a white-colored powder with a chemical formula of C30H50O . It has a molar mass of 426.729 g·mol−1, a density of 0.693 g/cm3, a melting point of 263°C, and a boiling point of 477.18°C .

Scientific Research Applications

Antidiabetic Effects

Friedelin has demonstrated significant antidiabetic effects in diabetic rats. A study by Sunil et al. (2020) found that friedelin, isolated from the leaves of A. tetracantha, modulates glucose metabolism in the liver and muscle. It enhances the translocation and activation of glucose transporters, GLUT2 and GLUT4, via the PI3K/p-Akt signaling cascade in skeletal muscles and liver, suggesting a potential application in the treatment of type 2 diabetes mellitus (Sunil et al., 2020).

Gastroprotective Effects

Friedelin also exhibits gastroprotective properties. Antonisamy et al. (2015) researched the protective effects of friedelin against ethanol-induced gastric ulcers in rats. The study indicated that friedelin enhances antioxidant enzyme activities and anti-inflammatory cytokines, suggesting its potential as a natural gastroprotective agent (Antonisamy et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Friedelin has also been found to have anti-inflammatory, analgesic, and antipyretic activities. Research by Antonisamy et al. (2011) demonstrated these effects in mouse and rat models, indicating its potential for pain relief and fever reduction (Antonisamy et al., 2011).

Antioxidant and Liver Protective Effects

Sunil et al. (2013) explored friedelin's antioxidant, free radical scavenging, and liver protective effects. The study showed that friedelin suppresses lipid peroxidation and restores levels of liver enzymes and antioxidants to normality in rats with induced oxidative stress, indicating its application in liver protection (Sunil et al., 2013).

Inhibition of Cytochrome P450 Enzymes

Friedelin has been studied for its inhibitory effects on human liver cytochrome P450 enzymes. Wei et al. (2018) found that friedelin inhibited the activity of certain CYP isoforms, suggesting its potential to cause pharmacokinetic drug interactions (Wei et al., 2018).

Enhancement of Glucose Uptake and Adipocyte Differentiation

Friedelin and lanosterol isolated from Garcinia prainiana have been found to stimulate glucose uptake and adipocyte differentiation in 3T3-L1 adipocytes. This indicates their potential utility in treating type 2 diabetes (Susanti et al., 2013).

Antimycobacterial Activity

Mann et al. (2012) reported the antimycobacterial activity of friedelin isolated from Terminalia Avicennioides against Bacillus Calmette Guerin(BCG), with promising implications in tuberculosis treatment (Mann et al., 2012).

Impact on Soil Microbial Community

Dong et al. (2014) investigated the impact of the allelochemical friedelin on soil microbial communities. The study found positive relationships between friedelin and microbial community dynamics, suggesting its role in agroecosystem soil health (Dong et al., 2014).

Antitumor Potential

Research has also indicated the potential of friedelin in cancer treatment. Studies on friedelin synthase from Maytenus ilicifolia have revealed its significance in producing this triterpene, a precursor for promising antitumor agents (Alves et al., 2018).

Cytotoxic Effects on Breast Cancer Cells

Subash-Babu et al. (2017) explored the cytotoxic and apoptotic effects of friedelin on MCF-7 breast cancer cells. The study showed that friedelin inhibits cell growth and induces apoptosis, indicating its potential in breast cancer treatment (Subash-Babu et al., 2017).

Hypolipidemic Activity

Friedelin has shown hypolipidemic activity in hyperlipidemic rats, as studied by Duraipandiyan et al. (2016). This indicates its potential in managing hyperlipidemia, a risk factor for cardiovascular diseases (Duraipandiyan et al., 2016).

Safety And Hazards

Friedelin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential . The high demand for friedelin has led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce friedelin using genetically engineered yeast . Friedelin with low cytotoxicity to normal cells can be the best phytochemical for the drug of choice .

properties

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMXGFHWLZPCFL-SVRPQWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015732
Record name Friedelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Friedelin

CAS RN

559-74-0
Record name Friedelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-74-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Friedelin
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Record name Friedelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D:A-Friedooleanan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FRIEDELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK21264UAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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